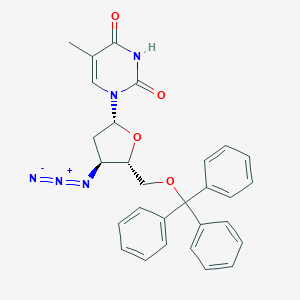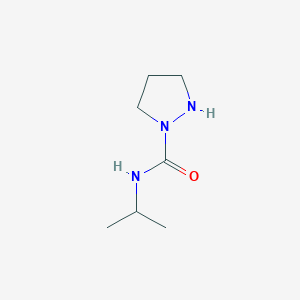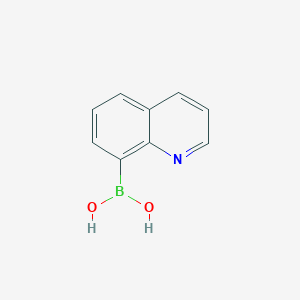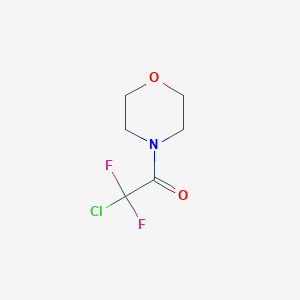
4-Isopropoxyphenylboronic acid
Übersicht
Beschreibung
4-Isopropoxyphenylboronic acid is a chemical compound with the linear formula C6H4OCH(CH3)2B(OH)2 . It is a white to off-white or light tan powder . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .
Molecular Structure Analysis
The molecular formula of 4-Isopropoxyphenylboronic acid is C9H13BO3 . The average mass is 180.009 Da and the monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
4-Isopropoxyphenylboronic acid is a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
4-Isopropoxyphenylboronic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 321.9±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 59.5±3.0 kJ/mol . The flash point is 148.5±28.4 °C . The index of refraction is 1.511 .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing : A study by Mao et al. (2017) discussed the use of poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for electrochemical sensing of catechol and hydroquinone, demonstrating high sensitivity and selectivity (Mao et al., 2017).
Synthetic Applications : Yamamoto and Kirai (2008) reported the use of 4-arylcoumarins synthesized via Cu-catalyzed hydroarylation with arylboronic acids, useful in the synthesis of biologically active compounds (Yamamoto & Kirai, 2008).
Bioorthogonal Coupling Reactions : Dilek et al. (2015) discussed the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions for bioorthogonal coupling reactions (Dilek et al., 2015).
Catalytic Applications : Hatamifard et al. (2016) explored the synthesis and catalytic activity of an Ag/zeolite nanocomposite for oxidative hydroxylation of phenylboronic acid and reduction of various dyes at room temperature (Hatamifard et al., 2016).
Allosteric Modifiers in Hemoglobin : Randad et al. (1991) investigated 4-Isopropoxyphenylboronic acid derivatives as allosteric modifiers of hemoglobin, which could be significant in medical areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies of phenylboronic acids, which have implications in materials science (Pedireddi & Seethalekshmi, 2004).
Selective Enrichment in Mass Spectrometry : Zhang, Zheng, and Ni (2015) discussed the use of 4-vinylphenylboronic acid-functionalized graphene oxide for selective enrichment and analysis of small-molecule compounds in mass spectrometry (Zhang, Zheng, & Ni, 2015).
Antifungal Activity : Borys et al. (2019) studied the antifungal activity of formylphenylboronic acids, which has implications in pharmaceutical development (Borys et al., 2019).
Enzyme Catalysis Enhancement : Kricka, Cooper, and Ji (1996) synthesized 4-Iodophenylboronic acid to enhance the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, useful in biochemical assays (Kricka, Cooper, & Ji, 1996).
Carbohydrate Chemistry : Ferrier (1972) discussed the applications of phenylboronic acid in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Safety and Hazards
4-Isopropoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist or gas, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .
Wirkmechanismus
Target of Action
The primary target of 4-Isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Isopropoxyphenylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Isopropoxyphenylboronic acid. This reaction conjoins chemically differentiated fragments, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it has a relatively stable and readily prepared profile, making it an environmentally benign organoboron reagent .
Result of Action
4-Isopropoxyphenylboronic acid is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D . It is also used to synthesize cyclooxygenase-2 (COX-2) inhibitors . These results indicate that the compound has significant potential in the development of therapeutic agents.
Action Environment
The action of 4-Isopropoxyphenylboronic acid is influenced by the conditions of the Suzuki–Miyaura coupling reaction. This reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUHQADBFQRIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395202 | |
| Record name | 4-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxyphenylboronic acid | |
CAS RN |
153624-46-5 | |
| Record name | 4-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



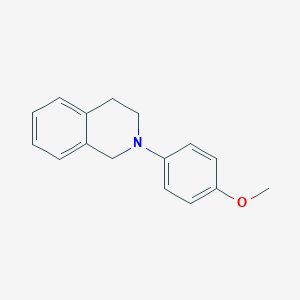

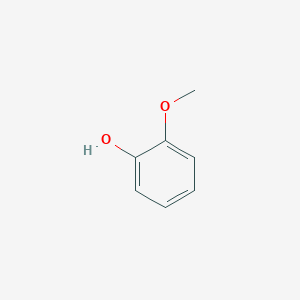
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
